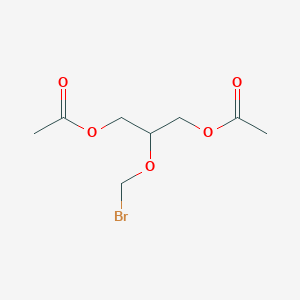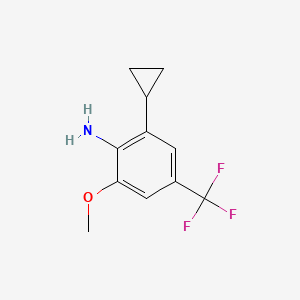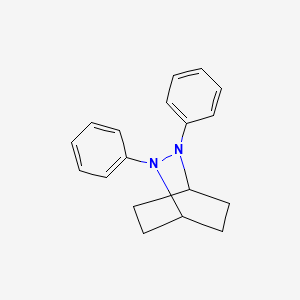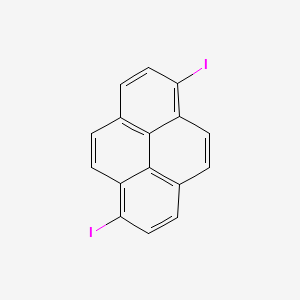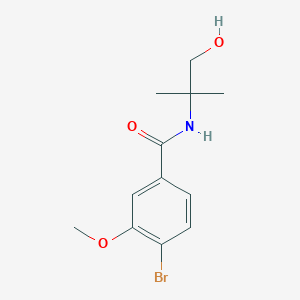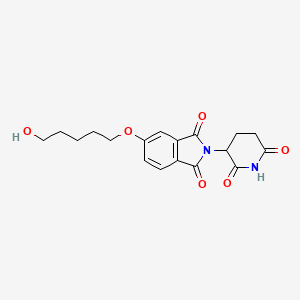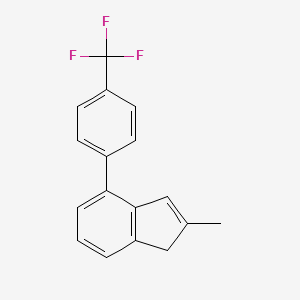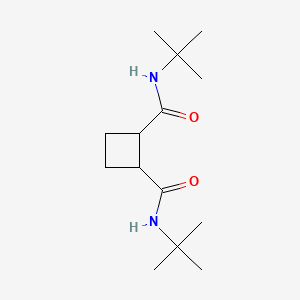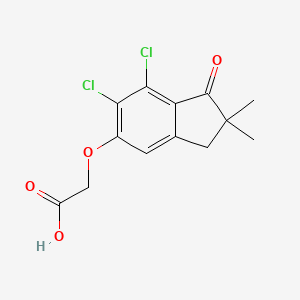
Acetic acid, 6,7-dichloro-2,2-dimethyl-1-oxo-5-indanyloxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, 6,7-dichloro-2,2-dimethyl-1-oxo-5-indanyloxy- is a chemical compound known for its unique structure and properties It is a derivative of acetic acid and contains a dichloro-substituted indanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 6,7-dichloro-2,2-dimethyl-1-oxo-5-indanyloxy- typically involves the reaction of 6,7-dichloro-2,2-dimethyl-1-oxo-5-indanol with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The reaction mechanism involves the formation of an ester linkage between the acetic acid and the indanyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to monitor and control the reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid, 6,7-dichloro-2,2-dimethyl-1-oxo-5-indanyloxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Applications De Recherche Scientifique
Acetic acid, 6,7-dichloro-2,2-dimethyl-1-oxo-5-indanyloxy- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of acetic acid, 6,7-dichloro-2,2-dimethyl-1-oxo-5-indanyloxy- involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and identify the key targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
6,7-Dichloro-2-methyl-1-oxo-2-phenyl-5-indanyloxy acetic acid: A related compound with similar structural features but different substituents.
2,6-Dichlorophenyl oxoacetic acid: Another compound with dichloro substitution but a different core structure.
Uniqueness
Acetic acid, 6,7-dichloro-2,2-dimethyl-1-oxo-5-indanyloxy- is unique due to its specific substitution pattern and the presence of the indanyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
53107-41-8 |
|---|---|
Formule moléculaire |
C13H12Cl2O4 |
Poids moléculaire |
303.13 g/mol |
Nom IUPAC |
2-[(6,7-dichloro-2,2-dimethyl-1-oxo-3H-inden-5-yl)oxy]acetic acid |
InChI |
InChI=1S/C13H12Cl2O4/c1-13(2)4-6-3-7(19-5-8(16)17)10(14)11(15)9(6)12(13)18/h3H,4-5H2,1-2H3,(H,16,17) |
Clé InChI |
MGJRWQJNPCGVRH-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC2=CC(=C(C(=C2C1=O)Cl)Cl)OCC(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



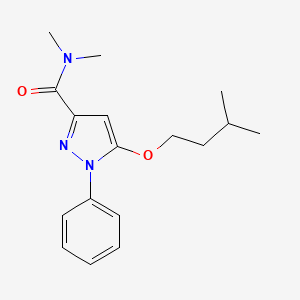
![3,5-Dibromo-2-[(5-bromo-2-chlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13941489.png)
